molecular formula C6H10N2 B3057080 2,5-dimethyl-1H-pyrrol-1-amine CAS No. 765-71-9

2,5-dimethyl-1H-pyrrol-1-amine

Cat. No.: B3057080
CAS No.: 765-71-9
M. Wt: 110.16 g/mol
InChI Key: NALRGBZDHLOOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1H-pyrrol-1-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and an amine group at the 1 position. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-dimethyl-1H-pyrrol-1-amine is through the Paal-Knorr synthesis. This involves the condensation of 2,5-hexanedione with ammonia or primary amines under acidic conditions . Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the condensation reaction .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1H-pyrrol-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

2.1 Monoclonal Antibody Production

Recent studies have highlighted the role of derivatives of 2,5-dimethyl-1H-pyrrol-1-amine in enhancing monoclonal antibody (mAb) production. A compound derived from this structure was found to significantly increase the production rates in recombinant Chinese hamster ovary (CHO) cells. Specifically, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was shown to improve cell-specific productivity by suppressing cell growth while enhancing glucose uptake and ATP levels during mAb production .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) study indicated that the 2,5-dimethylpyrrole moiety was crucial for the observed enhancement in productivity. The study demonstrated a 2.2-fold increase in cell-specific productivity when this structure was included in the culture conditions .

Synthetic Chemistry Applications

3.1 Building Block for Organic Synthesis

This compound serves as an important building block in organic synthesis. Its derivatives are utilized to create more complex molecules with desired biological activities. For example, it can be used to synthesize various substituted pyrroles and other heterocycles which are integral in drug development .

Data Table: Comparison of Pyrrole Derivatives

Compound NameStructural FeaturesApplications
N-Cbz-2,5-dimethyl-1H-pyrrol-1-amineContains a carbobenzyloxy protecting groupIntermediate in pharmaceutical synthesis
4-(2,5-dimethylpyrrol)benzoic acidBenzoic acid moietyAnti-inflammatory agents
N-Boc-2,5-dimethylpyrrol-1-amineUses Boc protecting groupVersatile synthetic intermediate

Materials Science Applications

4.1 Conductive Polymers and Organic Electronics

Pyrrole derivatives, including 2,5-dimethyl-1H-pyrrol-1-amines, are explored for their potential applications in organic electronics and conductive polymers. Their ability to form conductive networks makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Research indicates that compounds containing the pyrrole structure exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit tumor cell proliferation and exhibit antiproliferative activity against human cancer cell lines .

Case Study: Antiproliferative Activity

A study involving 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amines demonstrated promising results in inhibiting cancer cell growth in vitro. The compound's structural features were linked to its effectiveness against specific cancer types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1H-pyrrol-1-amine is unique due to the presence of both methyl groups and an amine group, which confer distinct chemical reactivity and biological activity. The amine group enhances its ability to form hydrogen bonds, making it more versatile in chemical synthesis and biological interactions .

Biological Activity

2,5-Dimethyl-1H-pyrrol-1-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent studies.

Overview of this compound

This compound is a pyrrole derivative known for its potential applications in drug development. Its structure allows for interactions with various biological targets, making it a candidate for further research in therapeutic contexts.

Research indicates that this compound and its derivatives can interact with key enzymes and proteins within biological systems. For instance, a study highlighted its ability to enhance monoclonal antibody production by suppressing cell growth while increasing glucose uptake and ATP levels in recombinant Chinese hamster ovary (rCHO) cells . This dual action suggests that the compound may modulate metabolic pathways critical for cell viability and productivity.

Antimicrobial Properties

Recent investigations have shown that compounds derived from this compound exhibit significant antimicrobial activity. A series of derivatives were synthesized and tested against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis). The results indicated that certain derivatives displayed potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .

CompoundMIC (µg/mL)Activity Type
5n< 1Bactericidal
5q< 1Bacteriostatic
5r< 1Bactericidal

Neuroprotective Effects

Some studies suggest that pyrrole derivatives may offer neuroprotective benefits . The mechanisms underlying these effects are still being elucidated but may involve the modulation of oxidative stress responses and inflammation pathways.

Anticancer Activity

In vitro studies have demonstrated that certain pyrrole derivatives exhibit antiproliferative effects against human cancer cell lines. For example, one study reported that compounds containing a pyrrole scaffold showed significant inhibition of cell proliferation in various cancer models, suggesting potential applications in cancer therapy .

Structure-Activity Relationships (SAR)

The SAR studies conducted on 2,5-dimethylpyrrole derivatives reveal critical insights into how structural modifications influence biological activity. For example:

  • Substituent Effects : The introduction of bulky groups at specific positions on the pyrrole ring has been shown to enhance antibacterial activity against M. tuberculosis.
  • Functionalization : Variations in functional groups attached to the pyrrole core can significantly affect the compound's efficacy and selectivity towards biological targets .

Case Study 1: Monoclonal Antibody Production

A detailed study investigated the impact of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide on monoclonal antibody production in rCHO cells. The compound not only improved yield but also modified the N-glycan profile of antibodies produced, which is crucial for therapeutic efficacy .

Case Study 2: Antitubercular Activity

In another significant study, derivatives of 2,5-dimethylpyrrole were screened for their antitubercular properties. The most promising candidates demonstrated MIC values below 1 µg/mL against resistant strains, indicating their potential as new therapeutic agents against tuberculosis .

Properties

IUPAC Name

2,5-dimethylpyrrol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-3-4-6(2)8(5)7/h3-4H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRGBZDHLOOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227310
Record name Pyrrole, 2,5-dimethyl-N-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-71-9
Record name Pyrrole, 2,5-dimethyl-N-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole, 2,5-dimethyl-N-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-1H-pyrrol-1-amine
Reactant of Route 2
2,5-dimethyl-1H-pyrrol-1-amine
Reactant of Route 3
2,5-dimethyl-1H-pyrrol-1-amine
Reactant of Route 4
2,5-dimethyl-1H-pyrrol-1-amine
Reactant of Route 5
2,5-dimethyl-1H-pyrrol-1-amine
Reactant of Route 6
2,5-dimethyl-1H-pyrrol-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.